molecular formula C12H17BFNO2 B595223 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1310405-22-1

6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B595223
CAS No.: 1310405-22-1
M. Wt: 237.081
InChI Key: BNXMLGBCFFOIQG-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile building block in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the reaction of 6-fluoro-2-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The primary mechanism of action for 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its role in the Suzuki-Miyaura coupling reaction. The boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process forms a new carbon-carbon bond, followed by reductive elimination to release the coupled product and regenerate the palladium catalyst .

Comparison with Similar Compounds

Biological Activity

6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1310405-22-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on recent research findings, including its synthesis, mechanisms of action, and therapeutic potential.

The compound has the following chemical properties:

  • Molecular Formula : C12_{12}H17_{17}BFNO2_2
  • Molecular Weight : 237.078 g/mol
  • Purity : 98%+
  • Structure : The compound features a pyridine ring substituted with a fluorine atom and a boronate ester group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • Mechanism of Action : It is believed to inhibit key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown to inhibit GSK-3β and DYRK1A enzymes, which are crucial in cancer pathways .
  • Case Studies : In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The IC50_{50} values for these compounds were significantly lower than those of conventional chemotherapeutics like 5-Fluorouracil (5-FU) .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Research Findings : In models of inflammation induced by lipopolysaccharides (LPS), the compound reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha . This suggests a potential role in treating inflammatory diseases.

3. Neuroprotective Properties

Research has indicated that this compound may have neuroprotective effects:

  • Mechanisms : It may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress . This could be beneficial in neurodegenerative conditions.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyridine Ring : Utilizing pyridine derivatives.
  • Boronate Ester Formation : Employing boronic acids in the presence of catalysts.
  • Fluorination : Introduction of the fluorine atom via electrophilic substitution methods.

Data Table: Biological Activity Summary

Activity TypeMechanism/TargetReference
AnticancerGSK-3β inhibition
Anti-inflammatoryIL-6 and TNF-alpha reduction
NeuroprotectiveModulation of oxidative stress

Properties

IUPAC Name

6-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c1-8-9(6-7-10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXMLGBCFFOIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676944
Record name 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310405-22-1
Record name 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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